4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-bromophenyl)-
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Overview
Description
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-bromophenyl)- is a heterocyclic compound that features a pyrano-pyridine fused ring system with a bromophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-bromophenyl)- typically involves a multi-step process. One common method is the domino Knoevenagel-intramolecular Michael reaction sequence. This reaction creates three new bonds (two carbon-carbon, two carbon-nitrogen, and one carbon-oxygen) and two rings in a single step . The reaction conditions often include the use of a base such as ammonium acetate and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-bromophenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce different functional groups into the molecule.
Scientific Research Applications
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-bromophenyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-bromophenyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4H-Pyrano(3,2-b)pyridin-4-one, 2,3-dihydro-: This compound has a similar core structure but lacks the bromophenyl substituent.
4-Hydroxy-2-quinolones: These compounds share a similar fused ring system but differ in their functional groups and substituents.
Uniqueness
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-bromophenyl)- is unique due to its specific bromophenyl substituent, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
148190-18-5 |
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Molecular Formula |
C14H8BrNO2 |
Molecular Weight |
302.12 g/mol |
IUPAC Name |
2-(4-bromophenyl)pyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C14H8BrNO2/c15-10-5-3-9(4-6-10)13-8-11(17)14-12(18-13)2-1-7-16-14/h1-8H |
InChI Key |
AZIPNIYJHVHAPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C=C(O2)C3=CC=C(C=C3)Br)N=C1 |
Origin of Product |
United States |
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